molecular formula C18H21BrN2O3S B11597508 (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11597508
M. Wt: 425.3 g/mol
InChI Key: JNFHGEVWNNKXJV-ZROIWOOFSA-N
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Description

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated phenyl group, a cyclohexyl ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. The starting materials often include 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one. The key step in the synthesis is the condensation reaction between these two compounds under controlled conditions, such as the presence of a base like sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of the corresponding hydrocarbon

    Substitution: Formation of azides or thiocyanates

Scientific Research Applications

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its brominated phenyl group and imidazolidinone core distinguish it from other compounds, providing unique reactivity and biological activity.

Properties

Molecular Formula

C18H21BrN2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H21BrN2O3S/c1-20-14(9-11-8-13(19)16(22)15(10-11)24-2)17(23)21(18(20)25)12-6-4-3-5-7-12/h8-10,12,22H,3-7H2,1-2H3/b14-9-

InChI Key

JNFHGEVWNNKXJV-ZROIWOOFSA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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